

Glycyl-L-valine: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Glycyl-L-valine	
Cat. No.:	B167972	Get Quote

Abstract

This technical guide provides a comprehensive overview of the dipeptide **Glycyl-L-valine**, intended for researchers, scientists, and professionals in drug development. It covers the fundamental chemical and physical properties, detailed experimental protocols for its synthesis, purification, and analysis, and its biological context. All quantitative data is presented in structured tables for clarity and comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key experimental workflows.

Introduction

Glycyl-L-valine (Gly-Val) is a dipeptide composed of the amino acids glycine and L-valine, linked by a peptide bond.[1][2] As a product of protein digestion and catabolism, it is a naturally occurring metabolite in humans and has been reported in various organisms such as Drosophila melanogaster and Saccharomyces cerevisiae.[3] This document outlines its core chemical structure, physicochemical properties, and provides detailed methodologies for its laboratory synthesis and characterization.

Chemical Structure and Identifiers

Glycyl-L-valine consists of a glycine residue at the N-terminus and an L-valine residue at the C-terminus.

• IUPAC Name: (2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid[4]



• Abbreviation: Gly-Val

Identifier	Value	Source
CAS Number	1963-21-9	[4]
Molecular Formula	C7H14N2O3	[4]
Molecular Weight	174.20 g/mol	[4]
Canonical SMILES	CC(C)C(C(=O)O)NC(=O)CN	[4]
InChI	InChI=1S/C7H14N2O3/c1- 4(2)6(7(11)12)9-5(10)3- 8/h4,6H,3,8H2,1-2H3,(H,9,10) (H,11,12)/t6-/m0/s1	[4]
InChIKey	STKYPAFSDFAEPH- LURJTMIESA-N	[4]

Physicochemical Properties

Glycyl-L-valine is a white to off-white crystalline powder.[5] It is soluble in water and generally insoluble in non-polar organic solvents like DMSO.[1]

Property	Value	Conditions	Source
Melting Point	248 °C		
Optical Rotation	-21°	c=2, water	_
pKa ₁ (α-carboxyl)	3.15	25 °C	
pKa ₂ (α-amino)	8.18	25 °C	
Water Solubility	34 mg/mL	[1]	
LogP	-3.06	Extrapolated	[4]

Spectroscopic Data



Nuclear Magnetic Resonance (1H NMR)

The proton NMR spectrum of **Glycyl-L-valine**, recorded in D₂O, shows characteristic signals for the protons of both the glycine and valine residues.[5]

Chemical Shift (ppm)	Multiplicity	Assignment
1.53	Singlet	Free amide protons (-NH ₂)
3.54	Singlet	α-CH₂ of glycine residue
4.25	Doublet	α-CH of valine residue
8.03	Singlet	Carboxylic acid proton (- COOH)
11.0	Singlet	Amide proton (-NH-)

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum confirms the presence of key functional groups.[5]

Wavenumber (cm ⁻¹)	Vibrational Mode
3240	O-H stretching (hydroxyl)
3074	N-H stretching (amide)
2958	C-H stretching (alkyl)
1693	C=O stretching (amide I)
1627	C=O stretching (carboxylic acid)
1548	N-H bending (amide II)

Mass Spectrometry

Mass spectrometry data for **Glycyl-L-valine** shows a precursor ion [M+H]⁺ at m/z 175.1.[4] Fragmentation patterns are consistent with the dipeptide structure.[4]



Experimental Protocols Solution-Phase Synthesis of Glycyl-L-valine

This protocol describes a standard solution-phase synthesis using Boc (tert-butoxycarbonyl) protection for the N-terminus of glycine.

5.1.1. Protection of Glycine

- Dissolve L-glycine in a 1:1 mixture of water and a suitable organic solvent (e.g., dioxane).
- Add a base, such as sodium hydroxide, to raise the pH to approximately 9-10.
- Add di-tert-butyl dicarbonate ((Boc)₂O) in a slight molar excess to the cooled solution while stirring.
- Allow the reaction to proceed at room temperature for several hours until the starting material is consumed (monitored by TLC).
- Acidify the reaction mixture with a weak acid (e.g., citric acid) to a pH of 2-3.
- Extract the Boc-glycine into an organic solvent like ethyl acetate.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-glycine.

5.1.2. Peptide Coupling

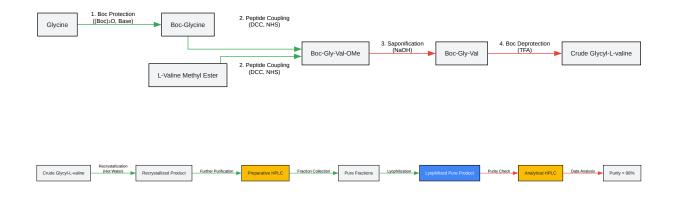
- Dissolve Boc-glycine and L-valine methyl ester hydrochloride in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
- Add a coupling agent, such as dicyclohexylcarbodiimide (DCC), and an activator, like Nhydroxysuccinimide (NHS), to the solution.
- Add a tertiary amine base (e.g., triethylamine or diisopropylethylamine) to neutralize the hydrochloride and facilitate the reaction.
- Stir the mixture at room temperature overnight.



- Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
- Wash the filtrate with dilute acid, dilute base, and brine, then dry over anhydrous sodium sulfate.
- Evaporate the solvent to obtain the protected dipeptide, Boc-Gly-Val-OMe.

5.1.3. Deprotection

- Saponification: Dissolve the protected dipeptide in a mixture of methanol and water, and add sodium hydroxide to hydrolyze the methyl ester. Monitor the reaction by TLC. Acidify to obtain Boc-Gly-Val.
- Boc Removal: Dissolve the resulting Boc-protected dipeptide in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 50% TFA/DCM).
- Stir for 1-2 hours at room temperature.
- Evaporate the solvent and TFA under reduced pressure.
- Triturate the residue with cold diethyl ether to precipitate the crude Glycyl-L-valine as a salt.



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